![molecular formula C23H32ClN3O B4282452 2-[4-(1-adamantyl)-1-piperazinyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B4282452.png)
2-[4-(1-adamantyl)-1-piperazinyl]-N-(3-chloro-2-methylphenyl)acetamide
Overview
Description
2-[4-(1-adamantyl)-1-piperazinyl]-N-(3-chloro-2-methylphenyl)acetamide, also known as ACPA, is a synthetic compound that has shown promising results in scientific research studies. It belongs to the class of piperazine compounds and has been extensively studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[4-(1-adamantyl)-1-piperazinyl]-N-(3-chloro-2-methylphenyl)acetamide involves the activation of the CB1 receptor, which leads to the inhibition of neurotransmitter release and the modulation of neuronal activity. 2-[4-(1-adamantyl)-1-piperazinyl]-N-(3-chloro-2-methylphenyl)acetamide has been shown to have a higher affinity for the CB1 receptor than other cannabinoids such as THC, making it a potentially useful tool for studying the role of the CB1 receptor in various physiological and pathological conditions.
Biochemical and Physiological Effects:
2-[4-(1-adamantyl)-1-piperazinyl]-N-(3-chloro-2-methylphenyl)acetamide has been shown to have a range of biochemical and physiological effects, including the modulation of pain perception, appetite, and mood. It has also been found to have potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. However, further research is needed to fully understand the mechanisms underlying these effects and to explore the potential therapeutic applications of 2-[4-(1-adamantyl)-1-piperazinyl]-N-(3-chloro-2-methylphenyl)acetamide.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[4-(1-adamantyl)-1-piperazinyl]-N-(3-chloro-2-methylphenyl)acetamide is its high affinity for the CB1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. 2-[4-(1-adamantyl)-1-piperazinyl]-N-(3-chloro-2-methylphenyl)acetamide also has a long half-life, which allows for prolonged exposure in in vitro and in vivo experiments. However, one of the limitations of 2-[4-(1-adamantyl)-1-piperazinyl]-N-(3-chloro-2-methylphenyl)acetamide is its potential off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 2-[4-(1-adamantyl)-1-piperazinyl]-N-(3-chloro-2-methylphenyl)acetamide, including the exploration of its potential therapeutic applications in various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Further research is also needed to fully understand the mechanisms underlying the biochemical and physiological effects of 2-[4-(1-adamantyl)-1-piperazinyl]-N-(3-chloro-2-methylphenyl)acetamide and to explore its potential as a tool for studying the role of the CB1 receptor in various physiological and pathological conditions. Additionally, the development of more selective CB1 receptor agonists may help to overcome some of the limitations of 2-[4-(1-adamantyl)-1-piperazinyl]-N-(3-chloro-2-methylphenyl)acetamide and other non-selective agonists.
Scientific Research Applications
2-[4-(1-adamantyl)-1-piperazinyl]-N-(3-chloro-2-methylphenyl)acetamide has been studied extensively for its potential therapeutic applications in various fields such as neuroscience, pain management, and addiction research. It has been shown to have a high affinity for the cannabinoid receptor CB1, which plays a crucial role in the regulation of pain, mood, and appetite. 2-[4-(1-adamantyl)-1-piperazinyl]-N-(3-chloro-2-methylphenyl)acetamide has also been found to modulate the release of neurotransmitters such as dopamine and glutamate, which are involved in addiction and reward pathways in the brain.
properties
IUPAC Name |
2-[4-(1-adamantyl)piperazin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32ClN3O/c1-16-20(24)3-2-4-21(16)25-22(28)15-26-5-7-27(8-6-26)23-12-17-9-18(13-23)11-19(10-17)14-23/h2-4,17-19H,5-15H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKFFPKVTKSTNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2CCN(CC2)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.